molecular formula C8H3Cl3 B8784851 1,3,5-Trichloro-2-ethynylbenzene CAS No. 152174-09-9

1,3,5-Trichloro-2-ethynylbenzene

Cat. No. B8784851
M. Wt: 205.5 g/mol
InChI Key: IAEFAPDXQDZALB-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

A reaction mixture of 5 g (10.8 mmol) of triphenyl-(2,4,6-trichlorophenylethynyl)silane and 4.2 g (16.2 mmol) of tetrabutylammonium fluoride in 50 mL of absolute THF is stirred for half an hour at ambient temperature and then evaporated down. The residue is taken up in diethyl ether and water and extracted. The organic phase is dried over sodium sulfate. The purification is carried out by column chromatography on silica gel (eluant: petroleum ether/toluene (9:1)). Yield: 0.46 g (20.7% of theory); Rf value: 0.6 (silica gel, petroleum ether/toluene (9:1)).
Name
triphenyl-(2,4,6-trichlorophenylethynyl)silane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([Si](C2C=CC=CC=2)(C2C=CC=CC=2)[C:8]#[C:9][C:10]2[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[CH:12][C:11]=2[Cl:18])C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:16][C:15]1[CH:14]=[C:13]([Cl:17])[CH:12]=[C:11]([Cl:18])[C:10]=1[C:9]#[CH:8] |f:1.2|

Inputs

Step One
Name
triphenyl-(2,4,6-trichlorophenylethynyl)silane
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](C#CC1=C(C=C(C=C1Cl)Cl)Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.2 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for half an hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down
EXTRACTION
Type
EXTRACTION
Details
water and extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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